molecular formula C8H9NO4 B2957779 2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate CAS No. 861221-32-1

2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate

Cat. No.: B2957779
CAS No.: 861221-32-1
M. Wt: 183.163
InChI Key: NXPIAMKLWFQNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions often require catalysts or specific conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxylate groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[5-hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-5-6-1-2-7(11)3-9(6)4-8(12)13/h1-3,10H,4-5H2,(H-,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPIAMKLWFQNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1O)CC(=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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